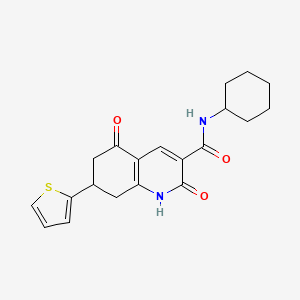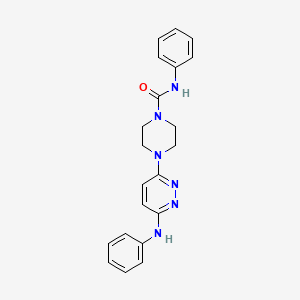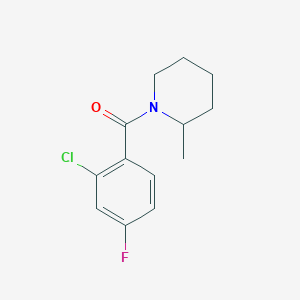![molecular formula C20H19N3O5 B5362478 N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide, also known as NM-1, is a chemical compound that has gained importance in scientific research due to its potential as a therapeutic agent. It belongs to the class of vinylbenzamide derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This disruption ultimately leads to cell death. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. It has also been found to affect the levels of various signaling molecules, such as p53, Bcl-2, and VEGF. These changes ultimately lead to the cytotoxic effects of this compound on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide is its potent cytotoxic effects on cancer cells. It has also been found to be relatively non-toxic to normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound in animal models and humans.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of the compound. Another area of research is the optimization of this compound for use in combination therapy with other anticancer agents. Additionally, more studies are needed to fully understand the pharmacokinetics and toxicity of this compound in vivo, which will be essential for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves the reaction of 4-nitrobenzaldehyde with N-(4-morpholinyl)phthalimide in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with benzoyl chloride to obtain this compound. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
IUPAC Name |
N-[(Z)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-19(16-4-2-1-3-5-16)21-18(20(25)22-10-12-28-13-11-22)14-15-6-8-17(9-7-15)23(26)27/h1-9,14H,10-13H2,(H,21,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSADOJEJGOUSF-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)

![1-(4-fluorophenyl)-4-[(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-pyrrolidinone](/img/structure/B5362428.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)

![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)
